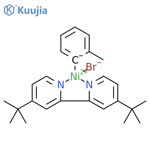

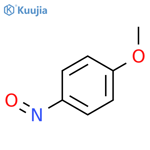

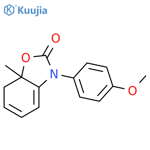

P(i-BuNCH2CH2)3N: an effective ligand in the palladium-catalyzed amination of aryl bromides and iodides

,

Journal of Organic Chemistry,

2003,

68(2),

452-459